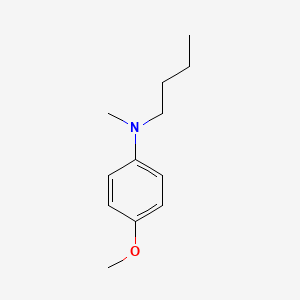![molecular formula C12H12ClN3O2S B14638388 3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- CAS No. 55842-09-6](/img/structure/B14638388.png)
3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyridine ring substituted with a sulfonamide group and an amino group attached to a chlorinated methylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- typically involves the reaction of 4-chloropyridine-3-sulfonamide hydrochloride with 3-methylaniline. The reaction is carried out in an aqueous medium at elevated temperatures, usually around 90°C, for a few hours. The reaction mixture is then cooled, and the product is precipitated out and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The amino group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methylphenyl)amino-3-pyridinesulfonamide: This compound is structurally similar and is used as an intermediate in the synthesis of pharmaceuticals.
4-Chloro-3-pyridinesulfonamide: Another related compound used in the preparation of heterocyclic derivatives.
Uniqueness
3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
55842-09-6 |
|---|---|
Molecular Formula |
C12H12ClN3O2S |
Molecular Weight |
297.76 g/mol |
IUPAC Name |
2-(3-chloro-2-methylanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H12ClN3O2S/c1-8-9(13)4-2-5-10(8)16-12-11(19(14,17)18)6-3-7-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) |
InChI Key |
WOINUJNWKIXLKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



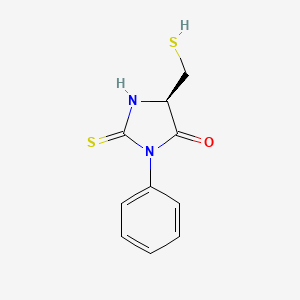

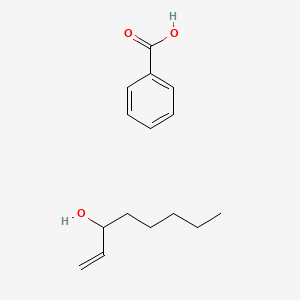
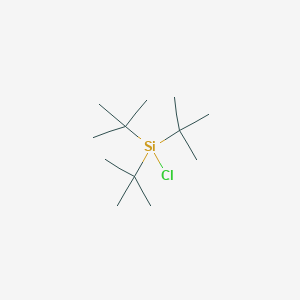
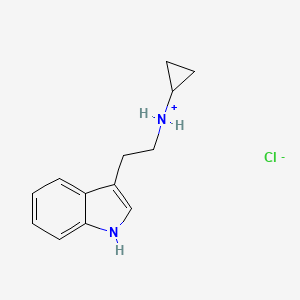
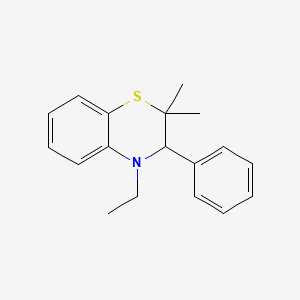
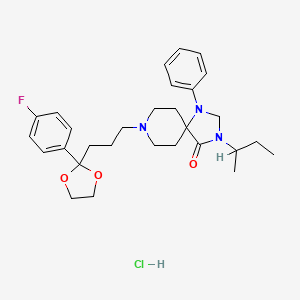
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B14638375.png)




